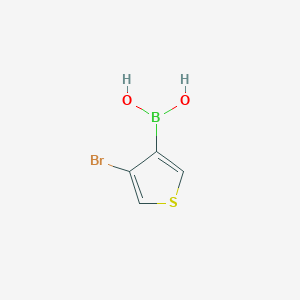

3-Bromothiophene-4-boronic acid

Description

The exact mass of the compound (4-Bromothiophen-3-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromothiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPJEVFFYNCPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=C1Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629617 | |

| Record name | (4-Bromothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-76-8 | |

| Record name | (4-Bromothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromothiophene-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Heterocyclic Building Block

An In-Depth Technical Guide to 3-Bromothiophene-4-boronic acid: Properties, Synthesis, and Applications

This compound, with the CAS Number 101084-76-8, is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis.[1][2] Its structure, featuring a thiophene ring substituted with both a bromine atom and a boronic acid group, offers synthetic chemists a versatile handle for constructing complex molecular architectures. The thiophene motif is a key pharmacophore in numerous biologically active compounds and a fundamental component in high-performance organic electronic materials.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, with a focus on its principal application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is typically a white to light yellow solid, soluble in various organic solvents.[4] However, like many heterocyclic boronic acids, it is susceptible to degradation, particularly protodeboronation, under ambient conditions.[5]

Core Properties

The key physicochemical properties are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Source |

| CAS Number | 101084-76-8 | [1][2] |

| Molecular Formula | C₄H₄BBrO₂S | [1][2] |

| Molecular Weight | 206.86 g/mol | [6] |

| Appearance | White to light yellow solid | [4] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in water and organic solvents like methanol and chloroform.[4] | |

| Storage Temperature | 2-8°C, under an inert atmosphere | [2] |

Stability Considerations

Boronic acids, especially those based on electron-rich heterocycles like furan and pyrrole, are known for their limited benchtop stability.[5] They can undergo decomposition through pathways such as oxidation and protodeboronation, which can complicate reaction stoichiometry and reproducibility. A common issue is the formation of cyclic trimeric anhydrides (boroxines) through the loss of water. To mitigate these stability issues, this compound should be stored in a cool, dry place, preferably refrigerated and under an inert atmosphere.[7][8] For applications requiring exceptional stability, conversion to more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes can be an effective strategy.[5][9] These derivatives are often crystalline, air-stable solids that can release the active boronic acid in situ under the reaction conditions.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the reagent.

| Technique | Typical Data |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the two protons on the thiophene ring. The chemical shifts and coupling constants are diagnostic of the 3,4-substitution pattern. Data is available from multiple sources.[10][11] |

| ¹³C NMR | The carbon NMR spectrum will show four distinct signals for the thiophene ring carbons, with chemical shifts influenced by the bromine and boronic acid substituents. |

| Mass Spectrometry | The exact mass is 205.92084 Da.[6] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available brominated thiophene precursor. A common and effective method involves the lithiation of 3,4-dibromothiophene followed by electrophilic trapping with a borate ester.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on common methods for synthesizing aryl boronic acids.[12][13]

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charge: Dissolve 3,4-dibromothiophene (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The choice of n-BuLi is critical for achieving selective mono-lithiation at the 4-position due to the directing effect of the bromine at the 3-position. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.1 eq.) dropwise, again maintaining the temperature below -70 °C. The borate ester acts as the boron electrophile.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture in an ice bath and carefully quench the reaction by adding 1 M hydrochloric acid (HCl). This acidic workup hydrolyzes the intermediate borate ester to the desired boronic acid.[12]

-

Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.

Reactivity and Applications: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[3][14] This palladium-catalyzed reaction forms a new carbon-carbon bond, a cornerstone transformation in the synthesis of pharmaceuticals and conjugated polymers.[3][15]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[16]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

-

Inert Atmosphere: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.). The use of excess boronic acid is common to compensate for potential decomposition.

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, XPhos). The choice of ligand is crucial, especially for challenging couplings, as it influences the rate of both oxidative addition and reductive elimination.[5][17]

-

Solvent Addition: Degas a suitable solvent system (e.g., dioxane/water, toluene/water, DMF) by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction vessel.

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.[9]

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate safety precautions.

-

GHS Hazard Statements: The compound is associated with the following hazards:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][7] Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[7][8]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C).[2] For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.[18]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature allows for the strategic introduction of the 3-bromo-4-thienyl unit, a privileged scaffold in medicinal chemistry and materials science. While its stability requires careful handling and storage, its synthetic power makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.

References

-

ChemBK. (2024, April 10). This compound - Introduction. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

AOBChem USA. This compound. Available from: [Link]

-

Preshlock, S. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(10), 2506–2509. Available from: [Link]

-

Organic Syntheses. 3-bromothiophene. Available from: [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Available from: [Link]

-

Wikipedia. 3-Bromothiophene. Available from: [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Available from: [Link]

-

Reddit. (2020). Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene. r/OrganicChemistry. Available from: [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(1), 226-230. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ResearchGate. (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Available from: [Link]

-

SpectraBase. 3-Bromothiophene - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. Available from: [Link]

-

ResearchGate. (2022). Comparison of reactivity of different boron reagents. Available from: [Link]

-

Peter, T., & Martin, S. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]

Sources

- 1. This compound | C4H4BBrO2S | CID 23005318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(101084-76-8) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. reddit.com [reddit.com]

- 13. mdpi.com [mdpi.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Bromothiophene-4-boronic acid (CAS: 101084-76-8)

This guide provides a comprehensive technical overview of 3-Bromothiophene-4-boronic acid, a pivotal reagent in modern organic synthesis. Tailored for researchers, medicinal chemists, and material scientists, this document delves into its synthesis, physicochemical properties, and key applications, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: A Versatile Building Block

This compound is a bifunctional organoboron compound that has garnered significant interest in the scientific community. Its structure, featuring a thiophene ring substituted with both a bromine atom and a boronic acid group, makes it a highly versatile building block. The bromine atom serves as a handle for various cross-coupling reactions, while the boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.[1] This unique combination of reactive sites allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

The thiophene core is a prevalent motif in pharmaceuticals and organic electronic materials, imparting favorable electronic and pharmacokinetic properties. Consequently, this compound has emerged as a valuable intermediate in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced materials for organic light-emitting diodes (OLEDs).[2][3]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 101084-76-8 | [4] |

| Molecular Formula | C₄H₄BBrO₂S | [4] |

| Molecular Weight | 206.86 g/mol | [4] |

| Appearance | White to light yellow solid | [5] |

| Solubility | Soluble in water and organic solvents such as chloroform and methanol. | [5] |

| Stability | Relatively stable at room temperature, not prone to decomposition or chemical reaction. | [5] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[5]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved from its precursor, 3-bromothiophene. The direct bromination of thiophene is highly regioselective for the 2- and 5-positions, thus requiring an indirect route to obtain the 3-bromo isomer.[6]

Step 1: Synthesis of 3-Bromothiophene

A common and effective method for the preparation of 3-bromothiophene involves the selective reductive debromination of 2,3,5-tribromothiophene.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add water (1850 mL), zinc dust (783 g, 12.0 moles), and acetic acid (700 mL).[7]

-

Initiation: Heat the stirred mixture to reflux.[7]

-

Addition of Substrate: Remove the heating mantle and add 2,3,5-tribromothiophene (1283 g, 4.00 moles) dropwise at a rate that maintains a gentle reflux. This addition typically takes about 70 minutes.[7]

-

Reaction Completion: After the addition is complete, reapply heat and continue to reflux the mixture for an additional 3 hours.[7]

-

Work-up and Purification: Arrange the condenser for downward distillation and distill the product with water until no more organic layer is collected. Separate the heavier organic layer and wash it sequentially with 50 mL of 10% sodium carbonate solution and 100 mL of water. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to yield 3-bromothiophene.[7]

Step 2: Borylation of 3-Bromothiophene

The conversion of 3-bromothiophene to this compound is achieved through a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 2 M hydrochloric acid until the solution is acidic (pH ~1-2). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound.

Caption: Synthetic pathway to this compound.

Key Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[8] This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[9]

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired aryl or vinyl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the crude product by column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene moiety is a well-established pharmacophore in numerous approved drugs. The ability to introduce this scaffold with further points for diversification makes this compound a valuable tool for medicinal chemists. Boronic acids themselves have gained prominence as pharmacophores, with several FDA-approved drugs containing this functional group.[10] The incorporation of a boronic acid can enhance binding to target proteins and improve pharmacokinetic profiles.[10]

Applications in Materials Science

Thiophene-based conjugated polymers are at the forefront of organic electronics research, with applications in OLEDs, organic photovoltaics (OPVs), and field-effect transistors (FETs).[2] The Suzuki-Miyaura coupling, utilizing building blocks like this compound, is a key method for the synthesis of these polymers. The ability to precisely control the structure and electronic properties of the resulting materials is crucial for optimizing device performance. The use of boronic acids and their esters is instrumental in constructing the complex π-conjugated systems required for efficient charge transport and light emission in OLEDs.[3][11]

Characterization Data

Spectroscopic data is essential for confirming the identity and purity of this compound.

-

¹H NMR: Spectral data for this compound can be found on platforms like ChemicalBook.[12]

-

¹³C NMR: As is common for organoboron compounds, the carbon atom attached to the boron may not be readily observable in the ¹³C NMR spectrum.[13]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorptions for the O-H stretch of the boronic acid (a broad band), C-H stretches of the thiophene ring, and C-S and C-Br vibrations.[14]

Conclusion

This compound is a powerful and versatile synthetic intermediate with significant applications in drug discovery and materials science. Its unique bifunctional nature allows for the strategic construction of complex molecular architectures through well-established synthetic methodologies, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the laboratory.

References

-

ChemBK. This compound. [Link]

-

Organic Syntheses. 3-bromothiophene. [Link]

-

AOBChem USA. This compound. [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

-

PubChem. 3-Bromothiophene. [Link]

-

PubChem. This compound. [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]

- Google Patents.

-

YouTube. Suzuki coupling reaction. [Link]

-

Wikipedia. 3-Bromothiophene. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Esters in OLED Material Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acids in Modern OLED Technology. [Link]

-

ResearchGate. Synthesis and Properties of Thienothiophene-Boron for OLED Application | Request PDF. [Link]

-

Sciforum. SYNTHESIS and PROPORTIES of THIENOTHIOPHENE- BORON for OLED APPLICATION. [Link]

-

Journal of Materials Chemistry C (RSC Publishing). High-Performance Three-Coordinated Organoboron Emitters for Organic Light-Emitting Diodes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H4BBrO2S | CID 23005318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound(101084-76-8) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 3-Bromothiophene(872-31-1) IR2 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Bromothiophene-4-boronic acid

Foreword: The Strategic Value of a Bifunctional Thiophene Building Block

In the landscape of modern medicinal chemistry and materials science, thiophene-based scaffolds are indispensable. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have cemented their role in the development of novel therapeutics and organic electronics.[1] Within this class of compounds, 3-Bromothiophene-4-boronic acid (CAS No: 101084-76-8) emerges as a particularly valuable synthetic intermediate.[2] Its structure presents two distinct, orthogonally reactive sites: a bromine atom and a boronic acid moiety. This bifunctionality allows for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the programmed construction of complex, multi-substituted aromatic systems.[1][3] This guide provides a comprehensive overview of the principal synthesis route for this key building block, grounded in mechanistic principles and field-proven laboratory practices.

The Principal Synthetic Strategy: Regioselective Halogen-Metal Exchange and Borylation

The most reliable and widely employed route to this compound commences with 3,4-dibromothiophene.[4] The core of the strategy involves a two-step sequence:

-

Regioselective Lithium-Halogen Exchange: A single bromine atom is selectively replaced by a lithium atom at cryogenic temperatures.

-

Electrophilic Quench (Borylation): The resulting organolithium intermediate is trapped with a boron electrophile, which upon hydrolysis, yields the target boronic acid.

This pathway is favored due to the high efficiency and predictability of lithium-halogen exchange reactions on electron-rich heterocyclic systems.[5][6]

Mechanistic Rationale: The Halogen Dance at -78 °C

The cornerstone of this synthesis is the halogen-metal exchange, a powerful transformation for converting organic halides into potent organometallic nucleophiles.[5][6]

-

Driving Force: The reaction is driven by the formation of a more stable organolithium species. An alkyllithium reagent, typically n-butyllithium (n-BuLi), exchanges its alkyl group for the bromine on the thiophene ring.[5] The thermodynamic driving force is the transfer of the negative charge from a less electronegative sp³-hybridized carbon (in n-butyl anion) to a more electronegative sp²-hybridized carbon (on the thiophene ring).[5]

-

The Critical Role of Low Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath). This cryogenic condition is non-negotiable for two primary reasons:

-

Kinetic Control: It ensures that only the fastest reaction—the halogen-metal exchange—occurs, preventing side reactions like deprotonation of the thiophene ring.

-

Intermediate Stability: Aryllithium intermediates are highly reactive and can be thermally unstable. Maintaining a low temperature prevents their decomposition.[7]

-

The process is initiated by the addition of one equivalent of n-BuLi to a solution of 3,4-dibromothiophene in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Caption: Halogen-metal exchange workflow.

The Borylation Step: Trapping the Nucleophile

Once the 3-bromo-4-lithiothiophene is formed in situ, it is immediately quenched with an electrophilic boron source. Trialkyl borates, such as triisopropyl borate (B(O-iPr)₃), are the reagents of choice.

-

Causality of Reagent Choice: Triisopropyl borate is often preferred over trimethyl borate because its bulkier isopropoxy groups can help minimize the formation of over-alkylation products (borinate and boronate complexes). The reaction proceeds via nucleophilic attack of the thienyllithium carbanion on the electron-deficient boron atom.

-

Hydrolysis to the Final Product: This initial reaction forms a lithium borate complex. This complex is not the final product and must be hydrolyzed during aqueous workup, typically with a mild acid like hydrochloric acid (HCl), to liberate the free this compound.

Caption: Borylation and hydrolysis sequence.

Field-Proven Experimental Protocol

This protocol describes a representative synthesis of this compound on a laboratory scale.

A. Apparatus and Conditions:

-

Glassware: All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).

-

Atmosphere: The reaction must be maintained under a positive pressure of inert gas throughout.[7]

-

Solvents: Anhydrous solvents are critical. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent or obtained from a solvent purification system.

B. Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 3,4-Dibromothiophene | 241.93 | 10.0 | 1.0 | 2.42 g |

| Anhydrous THF | - | - | - | 50 mL |

| n-Butyllithium | 64.06 | 10.5 | 1.05 | 6.6 mL (1.6 M in hexanes) |

| Triisopropyl Borate | 188.08 | 12.0 | 1.2 | 2.26 g (2.8 mL) |

| 2 M Hydrochloric Acid | - | - | - | ~20 mL |

C. Step-by-Step Procedure:

-

Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add 3,4-dibromothiophene (2.42 g, 10.0 mmol).

-

Dissolution: Add anhydrous THF (50 mL) via syringe and stir the solution to dissolve the starting material.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Lithiation: Slowly add n-butyllithium (6.6 mL of a 1.6 M solution in hexanes, 10.5 mmol) dropwise via syringe over 20 minutes. It is crucial to keep the internal temperature below -70 °C during the addition.

-

Stirring: Stir the resulting mixture at -78 °C for 45 minutes to allow for complete lithium-halogen exchange.

-

Borylation: Add triisopropyl borate (2.8 mL, 12.0 mmol) dropwise via syringe while maintaining the temperature at -78 °C. A white precipitate may form.

-

Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before removing the cooling bath and allowing it to warm slowly to room temperature overnight.

-

Quenching & Hydrolysis: Cool the flask in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 2 M HCl (~20 mL) until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The Boronic Acid Challenge

Boronic acids can be challenging to purify via conventional silica gel chromatography due to their propensity for dehydration (forming boroxines) and potential for strong interaction with the silica surface.[8]

-

Recrystallization: The most effective method for purifying this compound is often recrystallization. A suitable solvent system might be a mixture of an organic solvent (like diethyl ether or ethyl acetate) and a non-polar solvent (like hexanes).

-

Acid/Base Extraction: An alternative is to dissolve the crude product in an organic solvent and extract it into a basic aqueous solution (e.g., 1 M NaOH). The boronic acid forms a water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, re-acidified with HCl, and the purified boronic acid is extracted back into an organic solvent.[8]

-

Derivatization: For particularly difficult purifications, the boronic acid can be converted into a more stable and easily handled derivative, such as a pinacol ester or a diethanolamine adduct, which are often crystalline and amenable to chromatography or recrystallization.[9][10] The protecting group can be removed prior to use.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a versatile partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][11] This reaction forms a new carbon-carbon bond between the boronic acid and an organohalide. The presence of the bromine on the thiophene ring allows for a subsequent, second coupling reaction, providing a powerful tool for building molecular complexity.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Conclusion

The synthesis of this compound via regioselective lithiation-borylation of 3,4-dibromothiophene is a robust and efficient method that provides access to a highly valuable and versatile chemical building block. A disciplined approach, emphasizing anhydrous conditions and strict temperature control, is paramount to achieving high yields and purity. The strategic application of this intermediate in sequential cross-coupling reactions continues to empower researchers and drug development professionals in the rapid assembly of complex molecular targets.

References

-

ChemBK. this compound - Introduction. Available at: [Link]

-

Gu, Y., & Gunanathan, C. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]

-

Organic Syntheses. 3-bromothiophene. Available at: [Link]

-

D. J. Wallace, D. J. M. (2009). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Institutes of Health. Available at: [Link]

-

Morandi, B., & Bode, J. W. OC II (FS 2019). ETH Zürich. Available at: [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research. Available at: [Link]

-

AOBChem USA. this compound. Available at: [Link]

-

University of Bristol. Lithiation–Borylation Methodology and Its Application in Synthesis. Research Explorer. Available at: [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Available at: [Link]

-

Wikipedia. Metal–halogen exchange. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters? Available at: [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]

-

Reddit. Purification of boronic acids? Available at: [Link]

-

University of Leeds. (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. Available at: [Link]

-

Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]

-

Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry. Available at: [Link]

-

Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. 3,4-Dibromothiophene. Available at: [Link]

-

Bajusz, D., & Keserű, G. M. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

- Google Patents.Preparation method of 3-bromothiophene.

-

PubChem. this compound. Available at: [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

-

ResearchGate. Design and discovery of boronic acid drugs. Available at: [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

- Google Patents.Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system.

Sources

- 1. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. ethz.ch [ethz.ch]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

3-Bromothiophene-4-boronic acid solubility data

An In-Depth Technical Guide to the Solubility of 3-Bromothiophene-4-boronic Acid for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a critical building block in modern medicinal chemistry and materials science. Recognizing the pivotal role of solubility in reaction kinetics, formulation development, and overall process efficiency, this document synthesizes available data with field-proven methodologies for its empirical determination. We will delve into the physicochemical properties of the compound, outline a robust protocol for solubility assessment, and address the inherent challenges associated with boronic acids, ensuring a scientifically rigorous and practical resource for researchers.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 101084-76-8) is a heterocyclic organoboron compound of significant interest in pharmaceutical and materials science research.[1] Its utility is primarily anchored in its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex carbon-carbon bonds essential for the synthesis of novel drug candidates and functional organic materials.[3]

The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its incorporation can modulate pharmacokinetic properties and target engagement. The boronic acid functional group provides a stable, yet reactive handle for precise molecular construction.[2] Consequently, understanding and quantifying the solubility of this compound is not a trivial pursuit; it is a fundamental prerequisite for:

-

Reaction Optimization: Ensuring homogenous reaction conditions to improve yield, purity, and reproducibility.

-

Process Scale-Up: Designing efficient and safe large-scale synthesis protocols.

-

Formulation Development: Creating stable and bioavailable drug delivery systems.

-

Purification Strategies: Developing effective crystallization and chromatographic purification methods.

This guide addresses the practical need for reliable solubility data and standardized methods for its determination.

Physicochemical Profile and General Solubility

A foundational understanding of the compound's physical and chemical properties is essential before undertaking any experimental work.

| Property | Value | Source(s) |

| CAS Number | 101084-76-8 | [4][5] |

| Molecular Formula | C₄H₄BBrO₂S | [4][5] |

| Molecular Weight | 206.85 g/mol | [1] |

| Appearance | White to light yellow solid | [6] |

| Hydrogen Bond Donor | 2 | [7] |

| Hydrogen Bond Acceptor | 3 | [7] |

| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [4][5] |

Qualitative Solubility: Publicly available data indicates that this compound is soluble in water as well as organic solvents such as methanol and chloroform.[6] However, this qualitative description is insufficient for rigorous scientific applications, which demand precise quantitative data (e.g., mg/mL or mol/L) under defined temperature conditions.

The Challenge of Boronic Acid Stability: Boroxine Formation

A critical consideration in handling and measuring the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines (Scheme 1).[8] This equilibrium is influenced by factors such as solvent, temperature, and concentration.

The formation of boroxines can significantly complicate solubility measurements, as one may inadvertently be measuring the solubility of a mixture of the boronic acid and its corresponding boroxine. This underscores the importance of using carefully controlled, validated analytical methods to ensure the integrity of the data.

Scheme 1: Reversible dehydration of boronic acid to form a boroxine.

Experimental Protocol: Determining Solubility via the Dynamic Method

For researchers requiring precise solubility data, empirical determination is essential. The dynamic (or synthetic) method is a robust and widely accepted technique for measuring the temperature-dependent solubility of crystalline compounds like boronic acids.[8][9] This method involves heating a slurry of known composition and identifying the temperature at which the last solid particles dissolve, representing the equilibrium point.

Workflow for Solubility Determination

Figure 1: Experimental workflow for the dynamic solubility determination method.

Step-by-Step Methodology:

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a glass vial using an analytical balance (accuracy ±0.1 mg).

-

Add a precise volume or mass of the desired solvent (e.g., water, methanol, acetonitrile, toluene) to the vial. Prepare a series of vials with varying, known mole fractions.

-

Add a small magnetic stir bar and securely seal the vial.

-

-

Apparatus Setup:

-

Place the vial in a temperature-controlled apparatus equipped with a magnetic stirrer and a calibrated temperature probe. A device that allows for visual inspection or includes a light transmission probe (luminance probe) is ideal.[8]

-

-

Heating and Observation:

-

Begin stirring the slurry vigorously to ensure good mixing.

-

Heat the sample at a slow, constant rate (e.g., 0.3 K/h) to maintain near-equilibrium conditions.[8]

-

Carefully observe the sample. The point of saturation (solubility) is the temperature at which the last crystalline particle disappears, resulting in a clear, homogenous solution. This can be determined visually or by detecting a sharp increase in light transmission with a probe.

-

-

Data Recording and Analysis:

-

Record the temperature of complete dissolution for the known sample composition. This pair of values (mole fraction and temperature) constitutes one data point on the solubility curve.

-

Repeat the procedure for samples with different compositions to generate a comprehensive solubility curve.

-

The collected experimental data can then be correlated using thermodynamic models, such as the λh equation, to describe the system's behavior.[8]

-

This self-validating protocol provides researchers with a reliable framework to generate the specific, high-quality solubility data required for their unique applications.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound presents specific hazards that must be managed appropriately.[4]

GHS Hazard Identification:

-

Eye Irritation (Category 2): Causes serious eye irritation.[4][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][7]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[11][12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[10]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Keep refrigerated for long-term stability.[10]

-

Store locked up.[12]

Conclusion

References

-

This compound - ChemBK.

-

This compound | C4H4BBrO2S | CID 23005318 - PubChem.

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

-

SAFETY DATA SHEET - Fisher Scientific (3,4-Dibromothiophene).

-

SAFETY DATA SHEET - MilliporeSigma.

-

SAFETY DATA SHEET - Fisher Scientific (3-Thiopheneboronic acid).

-

SAFETY DATA SHEET - Fisher Scientific (3-Bromothiophene).

-

This compound - AOBChem USA.

-

Literature Review of Boric Acid Solubility Data - UNT Digital Library.

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate.

-

This compound [CAS# 101084-76-8] - chemBlink.

-

101084-76-8, this compound Formula - ECHEMI.

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs - Drug Discovery & Development.

-

Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv.

-

Boronic acids being gooey : r/OrganicChemistry - Reddit.

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. CAS # 101084-76-8, this compound, 4-Bromothiophene-3-boronic acid - chemBlink [chemblink.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H4BBrO2S | CID 23005318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aobchem.com [aobchem.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

Spectroscopic Profile of 3-Bromothiophene-4-boronic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-4-boronic acid (CAS No: 101084-76-8), a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

Introduction: Significance and Physicochemical Properties

This compound is a bifunctional organoboron compound featuring a thiophene ring substituted with both a bromine atom and a boronic acid group. This unique substitution pattern makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the thiophene moiety into complex molecular architectures.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C4H4BBrO2S | PubChem[1] |

| Molecular Weight | 206.85 g/mol | ChemBK[2] |

| Appearance | White to light yellow solid | ChemBK[2] |

| Melting Point | 193-195 °C | ChemBK[2] |

| Density | 1.87 g/cm³ (Predicted) | ChemBK[2] |

| Boiling Point | 353.2 °C (Predicted) | ChemBK[2] |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the thiophene ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the two protons on the thiophene ring, in addition to a broad signal for the acidic protons of the boronic acid group.

Typical ¹H NMR Data (300 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s (broad) | 2H | B(OH)₂ |

| ~8.1 | d | 1H | H-5 |

| ~7.8 | d | 1H | H-2 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expert Interpretation: The downfield chemical shifts of the thiophene protons are indicative of the electron-withdrawing nature of both the bromine atom and the boronic acid group. The protons on the boronic acid group typically appear as a broad singlet that can exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Expected ¹³C NMR Data (75 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-4 (ipso-carbon attached to Boron) |

| ~135 | C-5 |

| ~130 | C-2 |

| ~115 | C-3 (ipso-carbon attached to Bromine) |

Causality in Experimental Choices: The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial for solubilizing the boronic acid and preventing the rapid exchange of the B(OH)₂ protons, which allows for their observation in the ¹H NMR spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A spectral width of 10-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=C, B-O, and C-Br bonds.

Typical IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretching (boronic acid) |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1600-1400 | Medium-Strong | C=C stretching (thiophene ring) |

| ~1350 | Strong | B-O stretching |

| ~1050 | Strong | C-O stretching |

| ~700-600 | Medium | C-Br stretching |

Expert Interpretation: The broad and strong absorption in the 3500-3200 cm⁻¹ region is a characteristic feature of the hydrogen-bonded O-H stretching of the boronic acid group. The presence of sharp peaks in the aromatic C-H stretching region and the C=C stretching region confirms the thiophene ring structure.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Expected MS Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 206/208 | High | [M]⁺ (Molecular ion) |

| 188/190 | Medium | [M - H₂O]⁺ |

| 161/163 | Medium | [M - B(OH)₂]⁺ |

Expert Interpretation: The presence of a pair of peaks with a ~1:1 intensity ratio at m/z 206 and 208 is the hallmark of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation often involves the loss of water from the boronic acid group or the loss of the entire boronic acid moiety.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Method: Develop a suitable gas chromatography (GC) method to ensure the compound elutes as a sharp peak. The injection port temperature should be high enough to vaporize the sample but not cause degradation.

-

MS Method: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-300) in electron ionization (EI) mode.

-

Data Acquisition and Analysis: Inject the sample into the GC-MS system. Analyze the mass spectrum corresponding to the GC peak of the compound, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

-

PubChem : this compound | C4H4BBrO2S | CID 23005318. [Link]

-

ChemBK : this compound. [Link]

-

AOBChem USA : this compound. [Link]

-

Boroncore : 101084-76-8 | this compound. [Link]

Sources

An In-depth Technical Guide to 3-Bromothiophene-4-boronic acid: From Discovery to Application

Foreword: The Unassuming Architect in Modern Chemistry

In the vast landscape of chemical synthesis, certain molecules, though not always in the limelight, serve as indispensable architects in the construction of complex and functional structures. 3-Bromothiophene-4-boronic acid is a prime example of such a crucial building block. Its strategic arrangement of a thiophene ring, a bromine atom, and a boronic acid moiety offers a versatile platform for the synthesis of a new generation of pharmaceuticals and advanced organic materials. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this compound, tailored for researchers, scientists, and professionals in the field of drug development and materials science. We will delve into the causality behind experimental choices, provide validated protocols, and illuminate its pivotal role in cutting-edge applications.

The Genesis of a Key Intermediate: The Synthetic Journey to this compound

The story of this compound is intrinsically linked to the chemistry of its precursors, most notably 3,4-dibromothiophene. The direct synthesis of the target molecule is not the common approach; instead, a multi-step strategy is employed, underscoring the importance of regiochemical control in thiophene chemistry.

The Precursor is Key: Mastering the Synthesis of 3,4-Dibromothiophene

The most prevalent and efficient route to 3,4-dibromothiophene commences with the readily available 2,3,4,5-tetrabromothiophene. The core principle of this synthesis is the selective reduction of the more reactive α-bromine atoms (at positions 2 and 5) of the thiophene ring.

Reaction Principle: Selective α-Debromination

The increased reactivity of the α-positions in thiophene towards both electrophilic substitution and reduction is a well-established principle in heterocyclic chemistry. This reactivity difference is exploited to selectively remove the bromine atoms at the 2 and 5 positions, leaving the β-bromines at the 3 and 4 positions intact. The most commonly employed reducing system for this transformation is zinc powder in acetic acid.[1]

Experimental Protocol: Synthesis of 3,4-Dibromothiophene from 2,3,4,5-Tetrabromothiophene [2]

-

Materials:

-

2,3,4,5-Tetrabromothiophene

-

Zinc powder (95% purity)

-

Acetic acid

-

Water

-

-

Reaction Setup:

-

In a reaction vessel, charge the raw material 2,3,4,5-tetrabromothiophene, acetic acid, and water. A typical molar ratio is 1:2-3:3-6 (tetrabromothiophene:acetic acid:zinc powder).[2]

-

As zinc powder has high activity, it is added in portions to control the reaction process.[2]

-

The reaction is initially carried out at room temperature for approximately 2 hours.

-

The reaction mixture is then heated to 55-70 °C and refluxed for 2-4 hours.

-

-

Workup and Purification:

TBT [label="2,3,4,5-Tetrabromothiophene"]; DBT [label="3,4-Dibromothiophene"]; Reagents [label="Zn, Acetic Acid, Water", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

TBT -> Reagents [arrowhead=none]; Reagents -> DBT;

caption [label="Synthesis of 3,4-Dibromothiophene", shape=plaintext, fontcolor="#5F6368"]; }

The Borylation Step: Introducing the Boronic Acid Functionality

With 3,4-dibromothiophene in hand, the next critical step is the introduction of the boronic acid group at the 4-position. Two primary methodologies have emerged as the most effective for this transformation: lithium-halogen exchange followed by borylation, and palladium-catalyzed borylation.

1.2.1. The Classical Approach: Lithium-Halogen Exchange and Borylation

This method leverages the facile exchange of a bromine atom with lithium, creating a potent nucleophilic organolithium intermediate. This intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form the boronic ester, which is subsequently hydrolyzed to the boronic acid.

Causality Behind Experimental Choices:

-

Low Temperatures (-78 °C): The lithium-halogen exchange is a rapid and often exothermic reaction. Performing the reaction at low temperatures is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate and unwanted reactions with the solvent (e.g., THF).

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents are essential to prevent quenching of the organolithium intermediate before it can react with the electrophile.

Experimental Protocol: Synthesis of this compound via Lithiation

-

Materials:

-

3,4-Dibromothiophene

-

n-Butyllithium (n-BuLi) or a similar strong base

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Triisopropyl borate or trimethyl borate

-

Aqueous acid (e.g., HCl) for workup

-

-

Reaction Setup:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-dibromothiophene (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents for mono-lithiation) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir for 30-60 minutes.

-

At -78 °C, add the trialkyl borate (e.g., triisopropyl borate) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

-

Workup and Purification:

-

Quench the reaction with an aqueous acid solution.

-

Extract the product into an organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by recrystallization or column chromatography.

-

DBT [label="3,4-Dibromothiophene"]; Li_Intermediate [label="Lithium Intermediate"]; Boronic_Ester [label="Boronic Ester"]; Final_Product [label="this compound"]; Reagent1 [label="n-BuLi, -78°C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reagent2 [label="B(OR)3", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reagent3 [label="H3O+", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

DBT -> Reagent1 [arrowhead=none]; Reagent1 -> Li_Intermediate; Li_Intermediate -> Reagent2 [arrowhead=none]; Reagent2 -> Boronic_Ester; Boronic_Ester -> Reagent3 [arrowhead=none]; Reagent3 -> Final_Product;

caption [label="Lithiation-Borylation Pathway", shape=plaintext, fontcolor="#5F6368"]; }

1.2.2. The Modern Approach: Palladium-Catalyzed Borylation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis. The Miyaura borylation reaction, a variant of the Suzuki-Miyaura coupling, provides a milder and more functional-group-tolerant alternative to the traditional lithiation route.[3][4] This method involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

-

Base: A base, such as potassium acetate or potassium carbonate, is required to facilitate the transmetalation step.

Experimental Protocol: Palladium-Catalyzed Borylation of 3,4-Dibromothiophene [6]

-

Materials:

-

3,4-Dibromothiophene

-

Bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid (BBA)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., KOAc, K₂CO₃)

-

Anhydrous solvent (e.g., dioxane, THF)

-

-

Reaction Setup:

-

In a reaction vessel, combine 3,4-dibromothiophene (1 equivalent), the diboron reagent (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand, and the base.

-

Add the anhydrous solvent under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

-

Workup and Purification:

-

Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

The filtrate is then subjected to an aqueous workup.

-

The product is extracted into an organic solvent, dried, and concentrated.

-

Purification by column chromatography or recrystallization affords the this compound pinacol ester, which can be hydrolyzed to the free boronic acid if desired.

-

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₄BBrO₂S | [7] |

| Molecular Weight | 206.86 g/mol | [7] |

| Appearance | White to light yellow solid | [1] |

| CAS Number | 101084-76-8 | [7] |

| Solubility | Soluble in water and organic solvents such as chloroform and methanol. | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would correspond to the two protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of functional groups such as the O-H and B-O bonds of the boronic acid.

The Power of a Versatile Building Block: Applications in Synthesis

The synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the 4-position of the thiophene ring, while the bromine atom at the 3-position remains available for subsequent transformations. This "dual-handle" nature makes it an exceptionally valuable building block.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our boronic acid) and an organohalide. It is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Pd0 [label="Pd(0)"]; Ox_Add [label="Oxidative Addition"]; PdII_Int [label="Ar-Pd(II)-X"]; Transmetalation [label="Transmetalation"]; PdII_Ar_Ar [label="Ar-Pd(II)-Ar'"]; Red_Elim [label="Reductive Elimination"]; Product [label="Ar-Ar'"]; ArX [label="Ar-X", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic_Acid [label="Ar'-B(OH)2 + Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Pd0 -> Ox_Add; ArX -> Ox_Add [arrowhead=none]; Ox_Add -> PdII_Int; PdII_Int -> Transmetalation; Boronic_Acid -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_Ar_Ar; PdII_Ar_Ar -> Red_Elim; Red_Elim -> Product; Red_Elim -> Pd0;

caption [label="Suzuki-Miyaura Catalytic Cycle", shape=plaintext, fontcolor="#5F6368"]; }

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to mimic phenyl rings and engage in various biological interactions. This compound serves as a key starting material for the synthesis of complex heterocyclic systems with potential therapeutic applications. For instance, thieno[3,4-b]pyrazines, which can be synthesized using this building block, are being investigated as kinase inhibitors for cancer therapy.[8]

Applications in Materials Science and Organic Electronics

The unique electronic properties of the thiophene ring make it a fundamental component in the design of organic electronic materials. This compound is utilized in the synthesis of conjugated polymers and small molecules for applications in:

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials can be used as emissive or charge-transporting layers in OLEDs.

-

Organic Photovoltaics (OPVs): Conjugated polymers containing thiophene units are employed as the active layer in organic solar cells.[9]

-

Organic Field-Effect Transistors (OFETs): Thiophene-based semiconductors are used in the fabrication of flexible and transparent transistors.

Conclusion and Future Outlook

This compound, while perhaps not a household name, is a testament to the enabling power of well-designed synthetic building blocks. Its discovery and the refinement of its synthesis have opened up new avenues for the creation of complex molecules with significant potential in medicine and materials science. The evolution from classical organolithium chemistry to modern palladium-catalyzed methods for its preparation highlights the continuous drive for more efficient, sustainable, and versatile synthetic tools. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of unassuming yet powerful architects like this compound will only increase, solidifying its place as a cornerstone of modern organic synthesis.

References

-

ChemBK. This compound. Available from: [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

-

RSC Publishing. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic esters)s by Suzuki polycondensation. Available from: [Link]

- Google Patents. CN103613577A - Preparation method for 3,4-dibromothiophene.

-

MDPI. Thiophene-Based Trimers and Their Bioapplications: An Overview. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available from: [Link]

-

PubChem. This compound | C4H4BBrO2S | CID 23005318. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). Synthesis of thiophene and Their Pharmacological Activity. Available from: [Link]

-

The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

-

ResearchGate. PALLADIUM-CATALYZED BORYLATION AND CROSS-COUPLING OF ARYL AND HETEROARYL HALIDES UTILIZING DIBORA DERIVATIVES. Available from: [Link]

-

PMC. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Available from: [Link]

-

PMC. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

Boroncore. 101084-76-8 | this compound. Available from: [Link]

-

NIH. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]